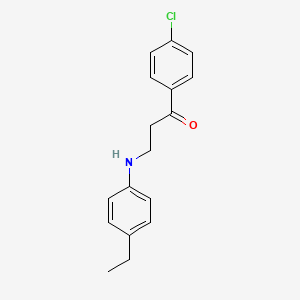

1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone

Description

1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone is a synthetic organic compound with the molecular formula C₁₇H₁₈ClNO and a molecular weight of 287.79 g/mol (calculated). Its structure consists of a propanone backbone substituted with a 4-chlorophenyl group at the 1-position and a 4-ethylanilino group at the 3-position. The 4-chlorophenyl moiety introduces electron-withdrawing effects, while the 4-ethylanilino group provides moderate lipophilicity and steric bulk due to the ethyl substituent. The compound’s CAS registry number is 477320-25-5 .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(4-ethylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-2-13-3-9-16(10-4-13)19-12-11-17(20)14-5-7-15(18)8-6-14/h3-10,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQSKGVQKRPOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-25-5 | |

| Record name | 1-(4-CHLOROPHENYL)-3-(4-ETHYLANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Solvent: Common solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone and related compounds:

Notes:

- The dichlorophenyl analog has higher Cl content, enhancing hydrophobicity.

- Electronic effects : Electron-withdrawing groups (e.g., F in , Cl in ) may stabilize ketone intermediates or influence binding interactions. Methoxy groups () donate electrons, altering reactivity.

- Biological activity: Cytotoxicity varies significantly.

- Synthetic utility: β-amino ketones like the target compound serve as intermediates for natural product synthesis. The dimethylamino variant may act as a precursor for pharmaceuticals due to its basicity.

Research Findings and Implications

- Steric effects: The 4-ethylanilino group in the target compound offers a balance between steric hindrance and lipophilicity compared to bulkier (cyclohexyl ) or smaller (methyl ) substituents. This balance may optimize binding in biological systems or intermediate stability .

- Electronic modulation : Substituents like fluorine or methoxy drastically alter electronic properties, affecting reaction kinetics and drug-like properties. For instance, fluorine’s electronegativity could enhance metabolic stability.

- Cytotoxicity trends : Structural analogs with α,β-unsaturated ketones (e.g., ) show divergent cytotoxicity, underscoring the role of conjugation and substituent choice in bioactivity.

Activité Biologique

1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone, also known as p-chloropropiophenone, is a chemical compound with the molecular formula C₉H₉ClO and a molecular weight of 168.620 g/mol. This compound features a ketone functional group and is characterized by its unique chlorophenyl and ethylanilino moieties, which contribute to its biological activity and reactivity. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The structure of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone exhibit various biological activities, including potential anti-inflammatory and analgesic effects. The chlorophenyl group is known to enhance lipophilicity, which may improve the compound's ability to cross biological membranes.

Structure-Activity Relationships (SAR)

The biological activity of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone can be influenced by modifications to its structure. For instance, the presence of electron-donating groups at specific positions on the phenyl ring can enhance or diminish potency against certain biological targets.

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Electron-donating | Increased potency |

| 4 | Electron-withdrawing | Decreased potency |

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone and related compounds:

- CB1 Receptor Modulation : Compounds structurally related to this compound have been investigated as negative allosteric modulators of the CB1 receptor. These studies demonstrate that certain analogs can attenuate cocaine-seeking behavior in animal models, suggesting potential applications in addiction treatment .

- In Vitro Assays : In vitro assays measuring calcium mobilization and cAMP production have shown that modifications at the 3-position of the phenyl ring generally yield more potent compounds compared to those modified at the 4-position .

Case Studies

A notable case study involved the evaluation of a series of analogs based on 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone. The study found that certain analogs exhibited significant activity in inhibiting G protein activation in response to cannabinoid receptor stimulation, indicating their potential therapeutic implications in managing conditions related to cannabinoid signaling .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.